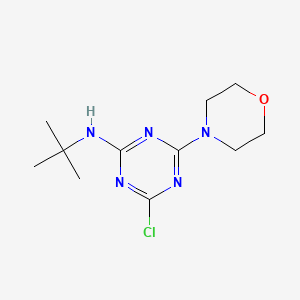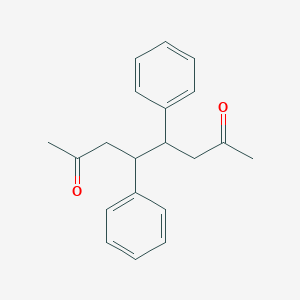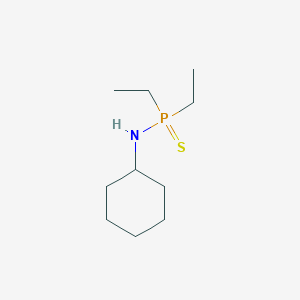
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
描述
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, also known as MPP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a sulfonated derivative of 1H-pyrazole and is known to exhibit a range of biochemical and physiological effects.
科学研究应用
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用机制
The exact mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is not fully understood. However, it has been suggested that 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid may exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, it also has some limitations, such as its low bioavailability and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid. One potential area of investigation is the development of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the use of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, or 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the future.
属性
IUPAC Name |
5-(3-methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-16-14-20(17-8-4-2-5-9-17)24(23-16)18-12-13-21(22(15-18)29(25,26)27)28-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQZJUKDDPCEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![7-amino-5-mesityl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819415.png)
![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
![2-amino-4-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3819424.png)
![2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydro-1,3-naphthalenedicarbonitrile](/img/structure/B3819431.png)




![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)

![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)
![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)